5-(Chloromethyl)-2-fluoropyridine

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

5-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative. It is a liquid at room temperature with a molecular formula of C6H5ClFN and a molecular weight of 145.56 g/mol.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 315180-15-5
Cat. No. B1592471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-fluoropyridine
CAS315180-15-5
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCl)F
InChIInChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
InChIKeyQRXZNFSVRLDKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure High-Purity 5-(Chloromethyl)-2-fluoropyridine (CAS 315180-15-5) as a Versatile Heterocyclic Building Block


5-(Chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative . It is a liquid at room temperature with a molecular formula of C6H5ClFN and a molecular weight of 145.56 g/mol . The compound is characterized by the presence of both a reactive chloromethyl group and a fluorine atom on the pyridine ring [1]. Commercially, it is available with a typical purity of 97% and requires storage in a freezer under an inert atmosphere . Its primary utility lies in its function as a key intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries [1].

Why 5-(Chloromethyl)-2-fluoropyridine Cannot Be Substituted by Unhalogenated or Non-Fluorinated Analogs


The unique reactivity profile of 5-(Chloromethyl)-2-fluoropyridine prevents simple substitution with other pyridine derivatives. The 2-fluoro substituent dramatically accelerates nucleophilic aromatic substitution (SNAr) reactions by approximately 250-fold compared to the 2-chloro analog [1]. This enhanced reactivity, combined with the distinct electrophilic site provided by the 5-chloromethyl group, allows for precise, sequential functionalization that cannot be replicated by compounds lacking either the fluorine or the chloromethyl handle [2]. The use of alternative intermediates like 5-(chloromethyl)pyridine would result in significantly slower reaction kinetics and different regioselectivity, altering synthetic pathways and reducing overall yield [1].

Quantifiable Differentiation: Evidence-Based Reasons to Select 5-(Chloromethyl)-2-fluoropyridine Over Closest Analogs


Superior SNAr Reaction Kinetics of 5-(Chloromethyl)-2-fluoropyridine Compared to 2-Chloropyridine Derivatives

5-(Chloromethyl)-2-fluoropyridine benefits from the class-level advantage of 2-fluoropyridines, which exhibit drastically faster SNAr reaction rates compared to their 2-chloro counterparts [1]. This kinetic advantage is a critical differentiator for chemists designing efficient, multi-step syntheses.

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Enabling Sequential Functionalization Through Orthogonal Reactivity Compared to 2-Fluoro-5-methylpyridine

Unlike the non-reactive 2-Fluoro-5-methylpyridine, 5-(Chloromethyl)-2-fluoropyridine possesses a 5-chloromethyl group that serves as a highly reactive handle for nucleophilic substitutions . This allows for selective functionalization at the 5-position independent of the 2-fluoro group's SNAr activity, a key differentiation for building diverse molecular libraries.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Precursor for Fluorine-18 Radiolabeling: A Unique Capability vs. 5-(Bromomethyl)-2-fluoropyridine

5-(Chloromethyl)-2-fluoropyridine has been specifically identified as a precursor for synthesizing fluorine-18 labeled tracers for positron emission tomography (PET) imaging [1]. While 5-(Bromomethyl)-2-fluoropyridine might also be a potential precursor, the chloromethyl analog is explicitly noted for this application, leveraging the established chemistry of 2-fluoropyridine radiolabeling via isotopic exchange, which can achieve radiochemical yields of 90 ± 2% for the parent scaffold [2].

Radiochemistry PET Imaging Diagnostics

Role in Kinase Inhibitor Synthesis: A Therapeutically Relevant Application vs. Simple Pyridine Intermediates

5-(Chloromethyl)-2-fluoropyridine has been identified as a key intermediate in the synthesis of kinase inhibitors, which are critical therapeutic targets in oncology [1]. This contrasts with simpler chloromethylpyridines like 2-chloro-5-(chloromethyl)pyridine (CCMP), which are primarily employed as intermediates for neonicotinoid insecticides . This divergence in application space highlights the compound's suitability for more advanced and higher-value pharmaceutical research.

Kinase Inhibitors Cancer Therapy Drug Discovery

Optimal Deployment Scenarios for 5-(Chloromethyl)-2-fluoropyridine in Research and Industrial Workflows


Accelerating Lead Optimization in Medicinal Chemistry

Medicinal chemistry teams focused on rapid SAR (Structure-Activity Relationship) exploration can leverage the orthogonal reactivity of 5-(Chloromethyl)-2-fluoropyridine. The fast SNAr kinetics of the 2-fluorine substituent [1] and the electrophilic chloromethyl handle allow for swift, sequential derivatization. This enables the creation of diverse compound libraries from a single starting material, significantly accelerating the lead optimization phase and reducing the time required to identify a clinical candidate [2].

Developing Next-Generation PET Imaging Tracers

Radiochemistry facilities developing novel PET tracers for neurology or oncology should procure 5-(Chloromethyl)-2-fluoropyridine as a key precursor. Its documented utility in preparing F-18 labeled tracers, leveraging the high radiochemical yields achievable with 2-fluoropyridine scaffolds [1], provides a validated entry point for creating radiolabeled probes with potential applications in diagnosing and monitoring various diseases [2].

Synthesizing Targeted Covalent Inhibitors (TCIs)

Research groups focusing on the design and synthesis of targeted covalent inhibitors (TCIs) can utilize the chloromethyl group of 5-(Chloromethyl)-2-fluoropyridine as a warhead or as a versatile attachment point for other warheads [1]. Its ability to form covalent bonds with nucleophilic residues on target proteins [2] positions this building block as a critical component for creating highly selective and potent covalent drugs.

Functionalizing Advanced Materials and Polymers

Material scientists seeking to introduce specific, reactive handles onto polymer backbones or surfaces can use 5-(Chloromethyl)-2-fluoropyridine as a functionalizing agent. The chloromethyl group can be used to graft the pyridine moiety onto various substrates, while the 2-fluorine atom remains available for subsequent cross-coupling or SNAr modifications, allowing for the creation of advanced materials with tailored surface properties or electronic characteristics [1].

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